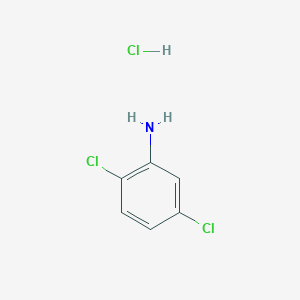
2,5-Dichloroanilinium chloride
Numéro de catalogue B1607388
Poids moléculaire: 198.5 g/mol
Clé InChI: ZALVJCYWUBQENP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US06153604
Procedure details


A mixture of N-(3-ethylphenyl)-N-methylcyanamide (520 mg, 3.3 mmol), 2,5-dichloroaniline hydrochloride (600 mg, 3 mmol), and chlorobenzene (2 mL) were combined in a dry round bottom flask equipped with a water cooled condenser under nitrogen and placed in a preheated oil bath (150-160° C.). The reaction mixture was heated for 4 hours. After cooling, the crude reaction product was purified by crystallization from chlorobenzene/diethylether. The resulting crystals were collected by filtration, washed with diethylether, and dried in a vacuum oven (40° C., 15 hours) to yield the title compound, N-(3-ethylphenyl)-N-methyl-N'-(2,5-dichlorophenyl)guanidine hydrochloride, as a white solid (760 mg, 72% yield).



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[C:5]([N:9]([CH3:12])[C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1)[CH3:2].Cl.[Cl:14][C:15]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][C:16]=1[NH2:17]>ClC1C=CC=CC=1>[NH2:9][C:10]([NH2:11])=[NH:17].[ClH:14].[CH2:1]([C:3]1[CH:4]=[C:5]([N:9]([CH3:12])[C:10]([NH:17][C:16]2[CH:18]=[C:19]([Cl:22])[CH:20]=[CH:21][C:15]=2[Cl:14])=[NH:11])[CH:6]=[CH:7][CH:8]=1)[CH3:2] |f:1.2,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
520 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C=1C=C(C=CC1)N(C#N)C
|
|
Name
|
|
|
Quantity
|
600 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClC1=C(N)C=C(C=C1)Cl
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were combined in a dry round bottom flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a water cooled condenser under nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
placed in a preheated oil bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(150-160° C.)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated for 4 hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude reaction product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by crystallization from chlorobenzene/diethylether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting crystals were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with diethylether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven (40° C., 15 hours)
|
|
Duration
|
15 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(=N)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C(C)C=1C=C(C=CC1)N(C(=N)NC1=C(C=CC(=C1)Cl)Cl)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
